3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride
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Overview
Description
5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated pyridine ring, a piperidine moiety, and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the piperidine moiety: This step involves the alkylation of the oxadiazole ring with a piperidine derivative.
Fluorination of the pyridine ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
- 2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride
Uniqueness
5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is unique due to its combination of a fluorinated pyridine ring, a piperidine moiety, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H17Cl2FN4O |
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Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C13H15FN4O.2ClH/c14-10-1-2-11(16-8-10)13-17-12(19-18-13)7-9-3-5-15-6-4-9;;/h1-2,8-9,15H,3-7H2;2*1H |
InChI Key |
XSNOQCYBHPTJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=NC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
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